N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
Description
The compound N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide features a 5-chloro-2-cyanophenyl group linked via an oxoacetamide bridge to a piperazine ring substituted with a 3-chlorophenyl moiety. This structure combines electron-withdrawing groups (chloro, cyano) with a piperazine scaffold, a common motif in bioactive molecules targeting neurological and enzymatic pathways.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-14-2-1-3-16(10-14)24-6-8-25(9-7-24)19(27)18(26)23-17-11-15(21)5-4-13(17)12-22/h1-5,10-11H,6-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJEOXGORWXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the core piperazine structure. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Introduction of Chlorine Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Case Studies and Research Findings
Research has indicated that compounds similar to N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies on related compounds have shown efficacy against mycobacterial, bacterial, and fungal strains, suggesting potential applications in treating infections .
In silico studies have also indicated that such compounds may act as inhibitors for specific enzymes like 5-lipoxygenase, which is involved in inflammatory processes . These findings support the need for further investigation into the therapeutic potential of this compound.
Applications in Medicinal Chemistry
This compound has potential applications in:
- Pharmacology : As a candidate for drug development targeting specific receptors or enzymes involved in disease pathways.
- Antimicrobial Agents : Due to its demonstrated biological activity against various pathogens.
- Neuroscience Research : Investigating its effects on neurotransmitter systems could provide insights into neuropharmacology.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Acetamide Derivatives
(a) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS 329929-21-7)
- Structure: Differs in the aromatic substituent (2-methoxy-5-methylphenyl vs. 5-chloro-2-cyanophenyl).
- Molecular Formula : C₂₀H₂₄ClN₃O₂ (molar mass: 373.88 g/mol).
(b) 940860-27-5: 2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide
- Structure : Replaces the oxoacetamide with a thioether linkage and adds a 2-fluorophenyl group.
- Key Features : The thioether may reduce metabolic stability compared to the oxoacetamide, while the fluorine substituent introduces steric and electronic effects .
(c) NF1442 (Ca²⁺-ATPase Inhibitor)
Triazole-Thione Derivatives with Piperazine Substituents
Compounds 19a , 20a , and 21a () share a 3-chlorophenyl-piperazine group but incorporate a triazole-thione core.
Quinoline and Oxadiazole-Based Analogs
(a) ND-7 ()
- Structure: Quinoline-carboxylic acid linked to a 3-chlorophenylpiperazine-acetyl group.
(b) STL063220 ()
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Mechanistic Insights
- Electron-Withdrawing Groups: The chloro and cyano groups in the target compound may enhance binding to electron-rich enzyme active sites, contrasting with the methoxy group in CAS 329929-21-7, which could favor hydrophobic interactions .
Biological Activity
N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that has garnered attention due to its potential biological activities. Characterized by a piperazine ring and multiple chlorine substituents, this compound is of interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a CAS number of 941998-99-8. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 393.26 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis : The synthesis typically involves several steps:
- Formation of the Piperazine Ring : This can be achieved through reactions of appropriate amines with dihaloalkanes.
- Chlorination : Introduction of chlorine substituents using reagents like thionyl chloride.
- Coupling : The final step involves coupling the chlorinated piperazine with the cyanophenyl group using coupling agents such as carbodiimides.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, potentially including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Modulation : Binding to receptors could alter physiological responses, particularly in the central nervous system.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
In vitro studies have shown that derivatives of this compound may exhibit anticancer properties. The MTT assay results indicated varying levels of cytotoxicity against cancer cell lines, suggesting potential for further development in cancer therapeutics .
Case Studies
A notable study evaluated the synthesized compounds for their antimicrobial and anticancer activities through molecular docking studies. Compounds were assessed using standard assays against bacterial strains and cancer cell lines, revealing promising results for several derivatives .
Data Table: Summary of Biological Activities
| Activity Type | Test Methodology | Results Summary |
|---|---|---|
| Antimicrobial | Tube dilution technique | Significant activity against S. typhi and B. subtilis |
| Anticancer | MTT assay | Varying cytotoxicity across different cancer cell lines |
| Enzyme Inhibition | IC50 determination | Strong inhibitory activity against specific enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
